N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 2-chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorinated benzene derivative reacts with an appropriate nucleophile.
Formation of the benzamide core: This involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H27ClN2O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-27-18-10-8-9-17(15-18)22(26)24-16-21(19-11-4-5-12-20(19)23)25-13-6-2-3-7-14-25/h4-5,8-12,15,21H,2-3,6-7,13-14,16H2,1H3,(H,24,26) |
InChI Key |
CIEOKLNBSHYFQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3 |
Origin of Product |
United States |
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